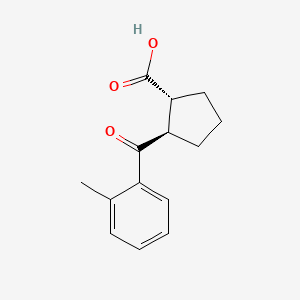

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-79-9

Cat. No.: VC2281142

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733740-79-9 |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | (1R,2R)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

| Standard InChI Key | JCFJOOWFROHYMP-VXGBXAGGSA-N |

| Isomeric SMILES | CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O |

| SMILES | CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |

| Canonical SMILES | CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |

Introduction

Chemical Structure and Properties

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol. It features a cyclopentane ring with two substituents: a carboxylic acid group and a 2-methylbenzoyl moiety. The "trans" designation refers to the stereochemical arrangement of these substituents on opposite sides of the cyclopentane ring plane.

Stereochemistry

The compound exists in two main stereoisomeric forms: cis and trans. This article focuses specifically on the trans isomer, where the 2-methylbenzoyl group and the carboxylic acid group are positioned on opposite faces of the cyclopentane ring. This stereochemical configuration significantly impacts the compound's reactivity, biological activity, and applications in synthesis.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol |

| Physical State | Crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| CAS Number | 733740-79-9 |

| IUPAC Name | 2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid |

Synthetic Methods

The synthesis of trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves specific reaction pathways that ensure the desired stereochemical outcome. Understanding these synthetic routes is crucial for researchers seeking to prepare this compound for further studies or applications.

Standard Synthetic Routes

Chemical Reactivity

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid exhibits chemical reactivity characteristic of both its functional groups: the carboxylic acid and the ketone in the 2-methylbenzoyl moiety.

Carboxylic Acid Reactions

The carboxylic acid group can undergo typical reactions such as:

-

Esterification with alcohols

-

Amide formation with amines

-

Salt formation with bases

-

Reduction to alcohols

Ketone Reactions

The ketone functionality in the 2-methylbenzoyl group can participate in reactions including:

-

Reduction to secondary alcohols

-

Nucleophilic addition

-

Condensation reactions

-

Enolization and aldol-type reactions

Applications in Organic Synthesis

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with defined stereochemistry.

Pharmaceutical Intermediates

The compound is frequently employed as an intermediate in the synthesis of pharmaceuticals. Its well-defined stereochemistry makes it particularly useful for constructing molecules where spatial arrangement is critical to biological activity.

Building Block for Complex Molecules

Organic chemists utilize this compound as a starting material for the synthesis of more complex structures. The presence of two reactive functional groups (carboxylic acid and ketone) allows for selective modifications and elaborations of the molecular framework.

Stereochemical Effects on Reactivity

The trans configuration of the compound significantly influences its chemical behavior and interactions with other molecules.

Conformational Analysis

Comparison with Similar Compounds

Trans-2-Benzoylcyclopentane-1-carboxylic Acid

Trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28151-83-9) is a closely related compound that lacks the methyl group on the benzoyl moiety . The comparison between these compounds provides insights into the effects of the methyl substituent on properties and reactivity.

| Property | Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | Trans-2-Benzoylcyclopentane-1-carboxylic acid |

|---|---|---|

| Molecular Formula | C14H16O3 | C13H14O3 |

| Molecular Weight | 232.27 g/mol | 218.25 g/mol |

| Notable Difference | Contains 2-methyl group on benzoyl moiety | Unsubstituted benzoyl group |

Cis Isomer Comparison

The cis isomer of 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid displays different reactivity and selectivity in chemical reactions compared to the trans form. The proximity of functional groups in the cis isomer can lead to enhanced reactivity in certain transformations due to potential intramolecular interactions.

Research Applications

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid has garnered attention in various research domains, particularly for its stereochemical properties and potential applications.

Stereochemical Studies

Researchers utilize this compound as a model system for investigating stereochemical effects on chemical reactivity. The well-defined trans configuration provides a platform for studying how spatial arrangements influence reaction outcomes.

Medicinal Chemistry Research

In medicinal chemistry, the compound serves as both a research tool and a potential lead structure. Its defined stereochemistry and functional group arrangement make it suitable for structure-activity relationship studies.

Current Research Trends

Synthesis Optimization

Contemporary research focuses on developing improved synthetic methodologies for trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, with emphasis on enhancing stereoselectivity, yield, and environmental sustainability. This includes exploration of novel catalysts, green chemistry approaches, and flow chemistry techniques.

Applications in Complex Molecule Synthesis

Recent studies explore the utility of this compound in constructing more complex molecular architectures, particularly those requiring precise stereochemical control. This includes its application in the synthesis of natural products, pharmaceutical candidates, and stereochemically defined materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume